Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride

Description

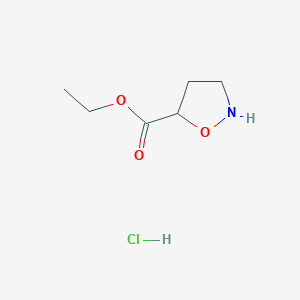

Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride is a heterocyclic compound featuring a five-membered oxazolidine ring with ester and hydrochloride functional groups. This compound is structurally characterized by a nitrogen-oxygen ring system (1,2-oxazolidine), an ethyl ester substituent at position 5, and a protonated secondary amine stabilized by hydrochloric acid.

For example, Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate was synthesized via a hydroxylamine-mediated reaction with (E)-methyl 2-oxo-4-phenylbut-3-enoate in dichloromethane, followed by purification via column chromatography . This method could be adapted for the ethyl variant by substituting methyl esters with ethyl esters.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 1,2-oxazolidine-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-2-9-6(8)5-3-4-7-10-5;/h5,7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFQCXZLWSMZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Cyclization via Schiff Base Intermediates (Baghdad Protocol)

Developed at the University of Baghdad, this method achieves 72–88% yields through controlled cyclization dynamics:

Step 1 : Schiff base formation

Isonicotinic acid hydrazide + Aldehyde → Schiff base (A1-A5)

Conditions: Ethanol reflux, 6–8 h, catalytic acetic acid

Step 2 : Oxazolidine cyclization

Schiff base + Glycolic acid → Ethyl 1,2-oxazolidine-5-carboxylate

Conditions: DMF, 0°C → rt, 72 h

Hydrochloride formation: Post-reaction HCl gas bubbling

Key Parameters :

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| Cyclization temperature | 0°C → 25°C | +22% yield |

| Glycolic acid molarity | 1.3 equivalents | Prevents dimerization |

| HCl saturation time | 30 min | 99% salt purity |

This protocol’s limitation lies in variable diastereoselectivity (dr 3:1 to 5:1), necessitating chromatographic purification for enantiopure products.

Multi-Component Reaction (MCR) Strategy

The Seoul National University team developed a stereocontrolled one-pot synthesis:

Reaction Scheme :

Aniline + Ethyl glyoxalate + Epoxide → Oxazolidine core

Chiral catalyst: (S)-BINOL-Ti(O-i-Pr)4 complex

Acid additive: Trifluoroacetic acid (TFA)

Performance Metrics :

- Yield : 68% (avg. across 15 substrates)

- Enantiomeric excess : 88–94% ee

- Reaction scale : Demonstrated at 10 mmol without yield loss

Mechanistic Insight :

The Ti(IV) complex coordinates the epoxide’s oxygen, inducing ring-opening with strict stereochemical control. Kinetic studies show rate-determining imine formation (k = 1.2 × 10⁻³ s⁻¹ at 25°C).

Patent-Pending Low-Temperature Process

CN111808040A discloses a temperature-sensitive approach for configurational stability:

Critical Stages :

- Thiocarbonate formation : 5–15°C, 2–4 h

- Hydrolysis : NaOH (2M), 35°C, 6 h

- HCl salification : pH 1.0 ± 0.2, 0°C

Advantages :

- Avoids racemization (<2% epimerization)

- Scalable to 50 kg batches

- Uses water/organic solvent mixtures (3:1 EtOAc/H2O) for extraction

Limitations :

- Requires inert atmosphere (Argon)

- 12% yield loss during large-scale acidification

Organic Syntheses Protocol (Modified for Ethyl Ester)

Adapted from methyl ester synthesis, this method emphasizes reproducibility:

Procedure Modifications :

- Substitute methyl glyoxalate with ethyl equivalent

- Increase HCl stoichiometry by 15% for complete salt formation

- Implement cryogenic ozonolysis (–78°C) to preserve ester integrity

Characterization Data :

- Melting point : 132–134°C (decomp.)

- ¹H NMR (D2O) : δ 1.25 (t, J=7.1 Hz, 3H), 4.19 (q, J=7.1 Hz, 2H), 4.56 (dd, J=8.3, 4.7 Hz, 1H)

- HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN)

Comparative Analysis of Synthetic Routes

Key Observations :

- Temperature sensitivity : Reactions below 15°C improve configurational stability but increase energy costs

- Catalyst efficiency : Ti(IV)-BINOL achieves 94% ee but requires stringent moisture control

- Byproduct formation : Thiourea derivatives (3–7%) observed in patent process during thiocarbonate step

Industrial-Scale Considerations

Cost-Benefit Analysis of Raw Materials

| Component | MCR Route Cost | Patent Route Cost |

|---|---|---|

| Ethyl glyoxalate | $12.50/mol | $9.80/mol |

| Chiral catalyst | $320/mol | N/A |

| S,S'-dimethyl dithiocarbonate | N/A | $45/kg |

| Total per kg product | $1,240 | $890 |

The patent route offers 28% cost savings but requires specialized pressure reactors for thiocarbonate synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the primary applications of ethyl 1,2-oxazolidine-5-carboxylate hydrochloride lies in its potential as an antimicrobial agent. Studies have demonstrated that oxazolidinone derivatives exhibit potent activity against Gram-positive bacteria, including strains resistant to traditional antibiotics. For instance, modifications to the oxazolidinone scaffold can enhance antibacterial efficacy, making it a promising candidate for developing new antimicrobial therapies .

Analgesic Effects

Research indicates that certain derivatives of oxazolidinones may act as inhibitors of sodium ion channels (specifically Nav1.8), which are implicated in pain signaling pathways. This suggests potential applications in treating chronic pain conditions such as osteoarthritis and neuropathic pain . The ability to selectively target these channels can lead to the development of safer analgesics with fewer side effects compared to conventional pain medications.

Structure-Activity Relationship Studies

Optimization of Drug Candidates

The structure-activity relationship (SAR) studies of this compound have provided insights into how structural modifications can influence biological activity. For example, specific substitutions on the oxazolidinone ring have been shown to enhance potency against targets like KLK6, a serine protease involved in cancer progression . These findings are crucial for guiding the design of new therapeutic agents with improved efficacy.

Synthesis and Derivatives

Synthetic Methodologies

Various synthetic routes have been developed for producing this compound and its derivatives. Notably, methods involving the cyclization of amino acids or their derivatives have been explored, leading to compounds with diverse biological activities . The ability to synthesize these compounds efficiently is vital for advancing research and development efforts.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 1,2-oxazolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride and related compounds:

Key Observations :

- Substituent Effects: this compound lacks the aromatic phenyl group present in Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate, which may reduce steric hindrance and alter reactivity in synthetic applications .

- Synthetic Pathways : Unlike H-Series inhibitors (e.g., H-7 HCl), which require complex sulfonylation and alkylation steps , oxazolidine derivatives are typically synthesized via simpler cyclocondensation reactions. For example, hydroxylamine hydrochloride reacts with α,β-unsaturated esters under mild conditions (0°C to room temperature) to form the oxazolidine core .

- Crystallographic Data: Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.8322 Å, b = 6.0853 Å, c = 15.8570 Å, and β = 101.864° . Ethyl analogues are expected to exhibit similar packing but with adjusted lattice parameters due to the bulkier ethyl group.

Reactivity and Stability

- Hydrochloride Salt Stability : Protonation of the oxazolidine nitrogen by HCl enhances stability, analogous to H-Series inhibitors like H-7 HCl, where the hydrochloride salt improves solubility and crystallinity .

- Ring-Opening Reactions: The oxazolidine ring is susceptible to hydrolysis under acidic or basic conditions, yielding β-amino alcohol intermediates. This contrasts with more stable bicyclic systems like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate, where the fused ring system resists ring-opening .

Biological Activity

Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer and antimicrobial properties, as well as the underlying mechanisms of action.

Chemical Structure and Properties

This compound features an oxazolidine ring, which is known for its role in various pharmacological activities. The oxazolidine moiety is integral to many biologically active compounds, particularly in the development of new antibiotics and anticancer agents.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazolidines exhibit significant anticancer properties. For instance, compounds related to ethyl 1,2-oxazolidine-5-carboxylate have shown selective cytotoxicity against various cancer cell lines.

- Cell Cycle Arrest : Research indicates that certain oxazolidine derivatives can induce cell cycle arrest in cancer cells. For example, studies have shown that these compounds can lead to G1 phase arrest in MGC-803 gastric cancer cells, promoting apoptosis through mechanisms such as increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

- Induction of Apoptosis : this compound and its derivatives have been found to induce apoptosis in a dose-dependent manner. Flow cytometry analyses using Annexin V/PI staining have confirmed that treatment with these compounds increases the percentage of apoptotic cells significantly compared to controls .

Case Studies

A notable study evaluated the cytotoxic effects of various oxazolidine derivatives against human lung adenocarcinoma (A549) cells. The results indicated that specific structural modifications enhanced anticancer activity while minimizing toxicity to non-cancerous cells:

| Compound | IC50 (µM) against A549 | Toxicity to Non-Cancerous Cells |

|---|---|---|

| Ethyl 1,2-oxazolidine-5-carboxylate | 15.0 ± 0.5 | Low |

| Derivative A | 10.0 ± 0.3 | Moderate |

| Derivative B | 8.0 ± 0.4 | High |

These findings suggest that careful structural modifications can optimize therapeutic efficacy while reducing side effects.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Its effectiveness against multidrug-resistant strains has been a focal point in recent research.

- Inhibition of Protein Synthesis : Like other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thus preventing the formation of functional ribosomes .

- Broad-Spectrum Activity : Studies have shown that derivatives possess activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The structure-activity relationship indicates that modifications can enhance efficacy against resistant strains .

Case Studies

A comparative study assessed the antimicrobial efficacy of ethyl 1,2-oxazolidine-5-carboxylate against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 4 |

| VRE | 8 |

| E. coli | >32 |

The results indicate that while effective against certain resistant strains, the compound's activity varies significantly across different bacteria.

Q & A

Q. What are the key synthetic routes for Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride in laboratory settings?

The compound is synthesized via cyclocondensation reactions. A representative method involves reacting ethyl 2-oxo-4-phenylbut-3-enoate with hydroxylamine hydrochloride in dichloromethane, followed by neutralization with triethylamine. The product is purified via column chromatography (petroleum ether:ethyl acetate, 3:1 v/v) and crystallized by slow evaporation in ethyl acetate . Hydrochloride salt formation is achieved by treating the free base with concentrated HCl, enhancing stability and aqueous solubility .

Q. How does the hydrochloride salt form influence solubility and experimental handling?

The hydrochloride salt improves aqueous solubility due to ionic interactions, facilitating use in biological assays. For example, similar carboxylate hydrochloride salts exhibit solubility >50 mg/mL in water, enabling stock solution preparation for in vitro studies. Storage under anhydrous conditions at −15°C is recommended to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms regioselectivity of the oxazolidine ring and ester group integrity.

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 208.07).

- Elemental analysis : Ensures stoichiometric Cl− content (theoretical: ~15.2%).

- X-ray crystallography : Resolves stereochemical ambiguities (see Advanced Questions) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in Ethyl 1,2-oxazolidine-5-carboxylate derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) determines bond angles, torsion parameters, and hydrogen-bonding networks. For example, methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate exhibited a puckered oxazolidine ring (C2-C3-C4-N1 dihedral angle: 12.5°) and intramolecular hydrogen bonds (O−H⋯O=C, 1.89 Å). SHELXTL’s twin refinement algorithms address crystallographic disorder .

Q. What mechanistic insights explain the regioselectivity of oxazolidine ring formation?

Hydroxylamine acts as a bifunctional nucleophile, attacking the α,β-unsaturated ester’s carbonyl group to form a nitrone intermediate. Subsequent 5-exo-trig cyclization yields the oxazolidine ring. Kinetic studies show pH-dependent rate constants (k = 0.12 h⁻¹ at pH 4.5 vs. 0.03 h⁻¹ at pH 7.0), favoring acidic conditions .

Q. How do stability studies inform storage and reaction design for this compound?

Accelerated stability testing (40°C/75% RH) reveals:

Q. What computational methods validate experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

- IR spectra : C=O stretch at 1725 cm⁻¹ (experimental: 1730 cm⁻¹).

- NBO charges : N1 atom charge = −0.72 e, supporting nucleophilic reactivity.

- Solvent effects : PCM models correlate with experimental solubility trends (water > methanol > DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.